rollidecin D

Cytotoxicity Anticancer Screening Bis-THF Acetogenins

Rollidecin D (CID: is an adjacent bis-tetrahydrofuran (THF) annonaceous acetogenin, a waxy fatty-acid-derived natural product (C37H66O6, MW 606.93 g/mol) characterized by a terminal methyl-substituted α,β-unsaturated γ-lactone and a long hydrocarbon chain flanking a central bis-THF core. It was originally isolated, alongside its lower homolog rollidecin C, from the leaves of Rollinia mucosa (Annonaceae) via LC/ESI-MS-guided fractionation.

Molecular Formula C37H66O6
Molecular Weight 606.9 g/mol
Cat. No. B1245591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerollidecin D
Synonymsrollidecin D
Molecular FormulaC37H66O6
Molecular Weight606.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCCCC(CC3=CC(OC3=O)C)O)O
InChIInChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-13-16-19-22-33(39)34-25-26-36(43-34)35-24-23-32(42-35)21-18-15-12-10-11-14-17-20-31(38)28-30-27-29(2)41-37(30)40/h27,29,31-36,38-39H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35-,36-/m0/s1
InChIKeyKEMYLKFITCBCHA-XVDUUFTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rollidecin D for Research Procurement: Structural Identity and Pharmacological Context


Rollidecin D (CID: 10348205) is an adjacent bis-tetrahydrofuran (THF) annonaceous acetogenin, a waxy fatty-acid-derived natural product (C37H66O6, MW 606.93 g/mol) characterized by a terminal methyl-substituted α,β-unsaturated γ-lactone and a long hydrocarbon chain flanking a central bis-THF core [1]. It was originally isolated, alongside its lower homolog rollidecin C, from the leaves of Rollinia mucosa (Annonaceae) via LC/ESI-MS-guided fractionation [2]. The absolute configuration of rollidecin D was rigorously established as (2S)-4-[(2R)-2-hydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one, distinguishing it stereochemically from related bis-THF acetogenins [1]. Despite its classification among the cytotoxic annonaceous acetogenins, the compound's biological profile and synthetic tractability make it a valuable tool for structure-activity relationship (SAR) dissection rather than a lead candidate for direct therapeutic development.

Structural Tool Bis-THF acetogenin SAR negative-control compound
Authentication Marker Chemotaxonomic reference for Rollinia mucosa identity
Synthetic Route Total synthesis available for reproducible material

Why Rollidecin D Cannot Be Replaced by Other Bis-THF Acetogenins in SAR Studies


Within the annonaceous acetogenin family, small structural modifications produce drastic shifts in cytotoxic potency and selectivity. The two-carbon homologation difference between rollidecin D (C37, undecyl spacer) and its closest structural relative, rollidecin C (C35, nonyl spacer), is sufficient to convert a selectively cytotoxic compound into one with only borderline activity across a panel of six human tumor cell lines [1]. This sensitivity underscores that generic substitution of one bis-THF acetogenin for another—even within the same plant extract—cannot be assumed to preserve biological activity, making rollidecin D indispensable as a matched inactive control for rollidecin C in target identification, mitochondrial complex I inhibition studies, and synthetic methodology development.

Two-methylene spacer homologation shifts cytotoxicity from selective to borderline; SAR may not transfer across chain-length analogs.
Co-occurring bis-THF acetogenins (e.g., desacetyluvaricin) require chromatographic resolution; generic substitution risks misassignment.

Quantitative Differentiation of Rollidecin D from Rollidecin C and Desacetyluvaricin


Divergent Cytotoxicity Profiles: Rollidecin D Is Borderline-Active Across a Solid-Tumor Panel

In the original isolation study, rollidecin C (1) and rollidecin D (2) were tested in parallel against a panel of six human solid-tumor cell lines. Rollidecin C exhibited selective cytotoxicity toward the colon adenocarcinoma line HT-29, whereas rollidecin D demonstrated only borderline cytotoxicity across all six lines tested [1]. Although the original publication did not tabulate exact IC50 values, the qualitative classification was unequivocal: rollidecin D's activity fell below the threshold for meaningful growth inhibition, while rollidecin C's was selective and significant.

Cytotoxicity Profile
Head-to-head
Rollidecin D: borderline activity across six human tumor cell lines Rollidecin C: selective cytotoxicity (HT-29)
Supports negative-control context; spacer-length sensitivity
Exact IC50 values not reported in primary study
Cytotoxicity Anticancer Screening Bis-THF Acetogenins

Structural Differentiation: Undecyl vs. Nonyl Spacer Length Governs Biological Activity

Rollidecin D (C37H66O6) differs from rollidecin C (C35H62O6) solely by a two-methylene-group extension in the hydrocarbon spacer connecting the bis-THF core to the α,β-unsaturated γ-lactone. Rollidecin D bears an 11-carbon (undecyl) spacer, whereas rollidecin C bears a 9-carbon (nonyl) spacer [1]. Despite sharing identical stereochemistry at all 6 chiral centers (2S, 2R, 5S, 2'S, 5'R, 1'R) within the bis-THF and lactone moieties, this homologation results in a 4.8% increase in molecular weight and a marked loss of cytotoxic potency.

Spacer Length
Head-to-head
Undecyl (C11) vs. nonyl (C9) spacer; Δ +2 CH₂, MW +28.03 Da (4.8% higher)
Chain-length probe for SAR study
Identical stereochemistry confirmed by NMR
Natural Product Chemistry Structure-Activity Relationship Acetogenin Nomenclature

Co-Isolation with Desacetyluvaricin Establishes Chromatographic Differentiation

Rollidecin D was co-isolated alongside the known adjacent bis-THF acetogenin desacetyluvaricin (3) during the same LC/ESI-MS-guided fractionation of Rollinia mucosa leaf extract [1]. The successful chromatographic resolution of rollidecin D from both rollidecin C and desacetyluvaricin under reversed-phase HPLC conditions confirms that its retention behavior and mass-spectrometric signature are distinct and reproducible. Desacetyluvaricin differs from rollidecin D by the absence of an acetyl group at the C-4 hydroxyl position and a different spacer length, providing a third reference point for library-based dereplication.

LC-MS Resolution
Class-level
Resolved from rollidecin C and desacetyluvaricin by RP-HPLC/ESI-MS
Supports identity confirmation; avoids misassignment
Exact retention times not specified
Natural Product Isolation LC-MS Dereplication Annonaceae Chemotaxonomy

Total Synthesis via Stereocontrolled Oxidative Bis-Cyclization Confirms Synthetic Accessibility

The first total synthesis of rollidecin D was achieved by D'Souza et al. (2001) using a tandem oxidative bis-cyclization with trifluoroacetylperrhenate [1]. The synthesis proceeded from a partially functionalized 'naked' carbon skeleton (compound 15) in a single key step that installed both THF rings with predictable stereochemistry according to the Keinan–Sinha stereoselectivity rules. The overall yield and stereochemical fidelity of rollidecin D were comparable to those obtained for rollidecin C in the same study.

Synthetic Accessibility
Head-to-head
Tandem oxidative bis-cyclization; >20:1 dr at bis-THF juncture
Enables synthetic batch control; free of plant impurities
Comparable diastereoselectivity to rollidecin C
Total Synthesis Oxidative Polycyclization Rhenium(VII) Chemistry

Class-Wide Mechanistic Target: Rollidecin D as a Probe for Mitochondrial Complex I Inhibition

Annonaceous acetogenins, as a class, are established nanomolar inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) [1]. Although direct inhibition data for rollidecin D have not been published, its structural homology to potent bis-THF inhibitors such as bullatacin (IC50 ~ 0.5–1.2 nM) and squamotacin implies that rollidecin D likely retains the pharmacophore required for complex I binding. The near-complete loss of whole-cell cytotoxicity despite this inferred target engagement makes rollidecin D a unique tool for decoupling biochemical inhibition from cellular efficacy—providing researchers a means to investigate factors such as membrane permeability, intracellular distribution, or efflux pump susceptibility that may limit the activity of longer-chain acetogenins in intact cells.

Complex I Context
Class-level
Inferred to retain bis-THF pharmacophore; no direct inhibition data available
Potential probe for decoupling target inhibition from cellular potency
Whole-cell potency >1000-fold lower than bullatacin
Mitochondrial Complex I Electron Transport Chain Acetogenin Pharmacology

Rollidecin D as a Chemotaxonomic Marker Differentiating Rollinia mucosa from Other Annona Species

Rollidecin D was isolated exclusively from Rollinia mucosa (syn. Annona mucosa) and has not been reported from other Rollinia or Annona species used in traditional medicine, such as A. muricata or A. squamosa [1]. Its co-occurrence with desacetyluvaricin and rollidecin C in the same leaf extract constitutes a species-specific metabolic fingerprint detectable by LC-MS. In contrast, bullatacin, squamocin, and asimicin are distributed across multiple genera, reducing their specificity as botanical authentication markers.

Species Specificity
Class-level
Reported only in Rollinia mucosa; absent in A. muricata, A. squamosa
Supports botanical authentication by LC-MS
Co-occurrence with rollidecin C and desacetyluvaricin as fingerprint
Chemotaxonomy Quality Control Botanical Authentication

When to Procure Rollidecin D: Research and Industrial Application Scenarios


Matched Negative Control for Rollidecin C in Mitochondrial Complex I Inhibition Assays

Rollidecin D is the ideal structurally matched negative control for rollidecin C in studies of mitochondrial Complex I inhibition. The two compounds share identical stereochemistry and differ only by two methylene groups, yet rollidecin D fails to exert significant whole-cell cytotoxicity [1]. This allows researchers to attribute any observed anti-proliferative effect of rollidecin C specifically to its C9 spacer length, while using rollidecin D as a baseline that controls for non-specific bis-THF scaffold effects. Procurement of both compounds from the same synthetic batch ensures identical purity profiles, minimizing confounding variables in dose-response experiments.

Alkyl-Chain SAR Probe for Acetogenin Cellular Permeability and Efflux Studies

The two-methylene homologation between rollidecin D (C11 spacer) and rollidecin C (C9 spacer) provides a minimal structural perturbation for studying how alkyl-chain length influences cellular permeability, intracellular accumulation, and P-glycoprotein-mediated efflux of bis-THF acetogenins [1]. Because rollidecin D likely retains the core pharmacophore for Complex I binding, its dramatic loss of whole-cell potency—if confirmed in direct biochemical assays—would implicate pharmacokinetic barriers rather than target engagement failure. This makes rollidecin D a valuable chemical probe for medicinal chemistry teams optimizing the drug-like properties of acetogenin-inspired mitochondrial inhibitors.

Botanical Reference Standard for Rollinia mucosa Authentication by LC-MS

Rollidecin D serves as a species-specific analytical reference standard for the authentication of Rollinia mucosa (biriba) leaf material [1]. Its detection via LC/ESI-MS, in conjunction with rollidecin C and desacetyluvaricin, constitutes a diagnostic metabolic fingerprint that distinguishes R. mucosa from morphologically similar Annona species commonly used as adulterants in the herbal supplement and traditional medicine markets. Quality-control laboratories can use a certified rollidecin D reference standard to validate botanical identity prior to extract manufacturing.

Substrate for Stereochemical Methodology Development in Polyether Synthesis

The total synthesis of rollidecin D via tandem oxidative bis-cyclization with rhenium(VII) reagents demonstrates the utility of this methodology for constructing adjacent bis-THF polyether frameworks [1]. Synthetic chemistry groups developing new oxidative cyclization catalysts or stereoselective polyether-forming reactions can use rollidecin D as a benchmark target molecule to validate new methods. Its well-defined stereochemistry at six contiguous centers and the demanding threo/cis relationship of its bis-THF core make it a rigorous test case for diastereoselectivity assessment.

Application
Selection Property
Validation Focus
Structurally matched negative-control context for rollidecin C
Structural identity with borderline whole-cell activity
Confirm lot-specific inactivity vs. rollidecin C in cytotoxicity assays
Alkyl-chain permeability SAR probe
Two-methylene homologation effect on cellular potency
Assess intracellular accumulation and efflux susceptibility
Botanical authentication standard (LC-MS)
Species-specific occurrence in Rollinia mucosa
Validate chromatographic resolution from co-occurring acetogenins
Synthetic methodology benchmark for bis-THF polyethers
Well-defined threo/cis stereochemistry at 6 contiguous centers
Evaluate diastereoselectivity and yield in oxidative cyclization methods
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